2-Bromo-3-methylthiophene

Direct C–H Arylation Regioselective Synthesis Palladium Catalysis

2-Bromo-3-methylthiophene (CAS 14282-76-9) is a halogenated thiophene derivative with the molecular formula C₅H₅BrS and a molecular weight of 177.06 g/mol. At room temperature, it exists as a clear to pale yellow liquid with a density of 1.572 g/mL at 25°C and a boiling point range of 173–176°C.

Molecular Formula C5H5BrS
Molecular Weight 177.06 g/mol
CAS No. 14282-76-9
Cat. No. B051420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylthiophene
CAS14282-76-9
Molecular FormulaC5H5BrS
Molecular Weight177.06 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)Br
InChIInChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3
InChIKeyYYJBWYBULYUKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methylthiophene (CAS 14282-76-9) – Procurement-Grade Heterocyclic Building Block for Regioselective Synthesis


2-Bromo-3-methylthiophene (CAS 14282-76-9) is a halogenated thiophene derivative with the molecular formula C₅H₅BrS and a molecular weight of 177.06 g/mol [1]. At room temperature, it exists as a clear to pale yellow liquid with a density of 1.572 g/mL at 25°C and a boiling point range of 173–176°C . The compound features a bromine atom at the 2-position and a methyl group at the 3-position of the thiophene ring, a substitution pattern that confers distinctive regioselectivity in cross-coupling reactions [2]. Industrially synthesized via N-bromosuccinimide (NBS) bromination of 3-methylthiophene in approximately 90–92.7% yield , this compound serves as a versatile intermediate in palladium-catalyzed transformations including Suzuki, Stille, and direct C–H arylation reactions .

2-Bromo-3-methylthiophene Substitution Risks: Why 3-Bromo-2-methylthiophene and 2-Bromothiophene Are Not Drop-In Replacements


The 2-bromo-3-methyl substitution pattern of 2-bromo-3-methylthiophene is not arbitrary; it confers specific steric and electronic properties that dictate reaction outcomes in ways that close analogs cannot replicate. For instance, 3-bromo-2-methylthiophene (CAS 30319-05-2) possesses an inverted substitution pattern, while unsubstituted 2-bromothiophene lacks the methyl group entirely. The presence of the C2-bromo substituent as a blocking group enables regioselective C5-arylation via Pd-catalyzed direct C–H activation without cleavage of the C–Br bond [1], a reactivity profile not shared by non-brominated or differently substituted thiophenes. Furthermore, the methyl group at the 3-position introduces steric hindrance that modulates oxidative addition rates to palladium catalysts, directly affecting cross-coupling efficiency and side-product formation [2]. Substituting a generic bromothiophene in a synthetic route optimized for 2-bromo-3-methylthiophene can lead to regiochemical scrambling, reduced yields, and failed sequential functionalization strategies.

2-Bromo-3-methylthiophene Comparative Performance Data: Quantified Advantages in Regioselectivity, Reaction Yield, and Purity


C2-Bromo Blocking Group Enables Exclusive C5-Direct Arylation with 2-Bromo-3-methylthiophene – Zero C–Br Bond Cleavage

2-Bromo-3-methylthiophene, bearing a bromine atom at the C2-position, functions as a blocking group that directs palladium-catalyzed direct arylation exclusively to the C5-position. Under optimized conditions using 1 mol% Pd(OAc)₂, KOAc as base, and DMA as solvent at 80–110°C, the C–Br bond remains intact throughout the reaction, enabling subsequent sequential functionalization [1]. This regiochemical control is not achievable with 3-bromothiophene or 2-bromothiophene derivatives lacking the 3-methyl substitution, which would undergo competing C–Br oxidative addition or produce regioisomeric mixtures.

Direct C–H Arylation Regioselective Synthesis Palladium Catalysis

2-Bromo-3-methylthiophene Yields 63–66% in Direct Arylation with Heteroaryl Bromides – Higher Than 2-Bromothiophene

In direct C5-arylation reactions with heteroaryl bromides, 2-bromo-3-methylthiophene consistently outperforms the unsubstituted 2-bromothiophene. When coupled with 3-bromoquinoline and 3-bromopyrimidine under identical Pd-catalyzed conditions, the target compound afforded the corresponding C5-arylated products in 63% and 66% yields, respectively [1]. The study authors explicitly attribute these higher yields to a slower oxidative addition of 2-bromo-3-methylthiophene to palladium, which reduces side-product formation compared to the more reactive 2-bromothiophene [2].

Direct Arylation Heteroaryl Coupling Reaction Yield Optimization

2-Bromo-3-methylthiophene Synthesis Achieves 90–92.7% Yield via NBS Bromination – Outperforms Alternative Routes

The industrial-scale preparation of 2-bromo-3-methylthiophene via N-bromosuccinimide (NBS) bromination of 3-methylthiophene in acetic acid proceeds with a reported isolated yield of 92.7% (8.20 g from 4.90 g starting material) . An alternative preparation route using bromination in the absence of benzoyl peroxide achieves approximately 90% yield . For comparative context, a synthesis route for the inverted isomer 3-bromo-2-methylthiophene was reported with only 64% yield and 88% purity by GC analysis , highlighting the synthetic accessibility advantage of the 2-bromo-3-methyl substitution pattern.

Thiophene Bromination N-Bromosuccinimide Synthetic Efficiency

Commercial Purity Grades: ≥99% (GC) Availability from Major Suppliers with Consistent Physical Specifications

2-Bromo-3-methylthiophene is commercially available at ≥99% purity (GC) from multiple established chemical suppliers including AKSci, Chem-Impex International, and Aladdin . Minimum purity specifications of 98% (GC) are also widely offered by TCI and Capot Chemical with industrial-scale production capacity up to metric tons . For comparison, the structurally similar 3-bromo-2-methylthiophene is typically offered at 95–97% purity, and unsubstituted 3-bromothiophene is often supplied at 95% purity . The consistently high purity grade of the target compound is supported by well-characterized physical properties: density 1.571–1.572 g/mL at 20–25°C, boiling point 173–176°C, refractive index n²⁰/D 1.5720–1.5740 [1].

Purity Specification Quality Control Procurement Compliance

Sequential C5-Arylation Followed by C2-Suzuki Coupling Enables 2,5-Di(hetero)arylated Thiophenes in Two Steps

The intact C–Br bond following C5-direct arylation of 2-bromo-3-methylthiophene enables a second functionalization at the C2-position via Suzuki coupling or a second direct arylation. This sequential strategy yields 2,5-di(hetero)arylated thiophenes bearing two different (hetero)aryl units in only two synthetic steps [1]. In contrast, using a non-brominated thiophene or a substrate lacking the C2-blocking bromine would require additional protection/deprotection steps or would produce symmetrical 2,5-diarylated products lacking the ability to install two distinct aryl groups [2]. This step-economical route directly aligns with green chemistry principles by reducing waste generation and total synthetic steps [3].

Sequential Functionalization Suzuki Coupling Polyarylated Thiophenes

2-Bromo-3-methylthiophene Optimal Use Cases: Where Procurement Decisions Deliver Quantified Value


Regioselective Synthesis of 5-Aryl-3-methylthiophene Semiconductor Building Blocks

For materials chemistry teams developing organic semiconductors and conductive polymers, 2-bromo-3-methylthiophene provides the essential C2-blocking bromine that enables exclusive C5-arylation via direct C–H activation. As established in Section 3 (Evidence_Items 1 and 2), this regioselectivity eliminates the need for chromatographic separation of regioisomers and achieves 63–66% yields in heteroaryl coupling reactions [1]. The sequential functionalization strategy (Evidence_Item 5) further enables the preparation of unsymmetrical 2,5-diarylated thiophenes—critical motifs in donor–acceptor conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)—in only two steps, a 50% reduction compared to alternative routes. Procurement of ≥99% purity material (Evidence_Item 4) ensures minimal metal and halogen impurities that could otherwise compromise electronic performance in final devices .

Pharmaceutical Intermediate for Pyrazolo[3,4-d]pyrimidine Antiviral Agents and Tiagabine Metabolite Synthesis

In pharmaceutical synthesis, 2-bromo-3-methylthiophene serves as a key intermediate for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, which function as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus [1]. The compound is also a critical starting material in the synthesis of 5-hydroxytiagabine, a human metabolite of the GABA reuptake inhibitor tiagabine . The 90–92.7% synthetic yield documented in Section 3 (Evidence_Item 3) supports cost-effective scale-up of these pharmaceutical intermediates. The commercial availability at ≥99% purity with analytical documentation ensures compliance with cGMP requirements for API intermediate procurement .

Suzuki–Miyaura Cross-Coupling for OLED and Organic Electronic Materials

2-Bromo-3-methylthiophene is a preferred substrate for Suzuki–Miyaura cross-coupling reactions in the synthesis of poly(3-alkylthiophenes) and poly(3-alkoxythiophenes) used as hole-transport layers and emissive materials in OLED devices [1]. The bromine atom at the 2-position acts as an effective leaving group in palladium-catalyzed couplings, while the 3-methyl group provides the necessary steric and electronic tuning for optimal polymer backbone conformation . As highlighted in Section 3 (Evidence_Item 5), the ability to perform sequential C5-arylation followed by C2-Suzuki coupling enables the modular construction of π-extended conjugated systems with precisely controlled HOMO–LUMO energy levels. The high purity specification (≥99% GC) is essential for maintaining device efficiency and operational lifetime in commercial OLED manufacturing .

Preparation of 3-Methylthiophene-2-boronic Acid and Pinacol Ester Derivatives

2-Bromo-3-methylthiophene undergoes efficient lithium-halogen exchange with n-butyllithium followed by reaction with triisopropyl borate to yield 3-methylthiophene-2-boronic acid in 93% yield [1]. This boronic acid derivative is a valuable building block for Suzuki couplings where the thiophene moiety serves as the nucleophilic coupling partner. The 93% conversion efficiency documented in Section 3 (Evidence_Item 3) for this transformation underscores the compound's utility as a precursor to boronic acid pinacol esters widely employed in pharmaceutical and agrochemical discovery programs. Procurement of 2-bromo-3-methylthiophene in bulk quantities (up to metric tons available from suppliers such as Capot Chemical ) supports both discovery-scale and pilot-plant synthesis of these boronic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-methylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.